3,13-Octadecadien-1-ol, (3Z,13Z)-
Overview
Description
3,13-Octadecadien-1-ol, (3Z,13Z)-: is a long-chain fatty alcohol with the molecular formula C18H34O . It is characterized by the presence of two double bonds located at the 3rd and 13th positions in the carbon chain, both in the Z-configuration. This compound is a metabolite found in certain species, such as Ganoderma lucidum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,13-Octadecadien-1-ol, (3Z,13Z)- can be achieved through various organic synthesis methods. One common approach involves the reduction of the corresponding fatty acid or ester. The reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol .
Industrial Production Methods: In industrial settings, the production of 3,13-Octadecadien-1-ol, (3Z,13Z)- may involve the catalytic hydrogenation of unsaturated fatty acids or esters. This process is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to ensure complete reduction and high yield .
Chemical Reactions Analysis
Types of Reactions: 3,13-Octadecadien-1-ol, (3Z,13Z)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 3,13-Octadecadienal or 3,13-Octadecadienoic acid.
Reduction: 3,13-Octadecanol.
Substitution: 3,13-Octadecadienyl chloride.
Scientific Research Applications
Chemistry: 3,13-Octadecadien-1-ol, (3Z,13Z)- is used in the study of lipid metabolism and the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various derivatives used in chemical research .
Biology: In biological studies, this compound is utilized to investigate the metabolic pathways of long-chain fatty alcohols and their role in cellular processes. It is also studied for its potential effects on cell membranes and signaling pathways .
Medicine: Research in medicine explores the potential therapeutic applications of 3,13-Octadecadien-1-ol, (3Z,13Z)-, particularly in the development of drugs targeting lipid-related disorders and metabolic diseases .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties .
Mechanism of Action
The mechanism of action of 3,13-Octadecadien-1-ol, (3Z,13Z)- involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes such as alcohol dehydrogenases and fatty acid synthases, influencing metabolic pathways .
Comparison with Similar Compounds
- 3,13-Octadecadien-1-ol, (3E,13E)-
- 3,13-Octadecadien-1-ol, (3E,13Z)-
- 3,13-Octadecadien-1-ol, (3Z,13E)-
- 3,13-Octadecadienyl acetate
Comparison: 3,13-Octadecadien-1-ol, (3Z,13Z)- is unique due to its specific Z-configuration at both double bonds, which influences its chemical reactivity and biological activity. Compared to its E-isomers, the Z-configuration results in different spatial arrangements, affecting how the compound interacts with enzymes and cell membranes. The acetate derivative, 3,13-Octadecadienyl acetate, has an ester functional group instead of a hydroxyl group, leading to different chemical properties and applications .
Properties
IUPAC Name |
(3Z,13Z)-octadeca-3,13-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNCGBJHGBGHLS-NCCHCWSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034199 | |
Record name | (Z,Z)-3,13-Octadecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66410-24-0 | |
Record name | 3,13-Octadecadien-1-ol, (3Z,13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z,Z)-3,13-Octadecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,13-OCTADECADIEN-1-OL, (3Z,13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MC9ZLV950 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound (3Z,13Z)-3,13-Octadecadien-1-ol in the context of the provided research papers?
A1: (3Z,13Z)-3,13-Octadecadien-1-ol is identified as a minor sex pheromone component of the Poplar Clearwing Moth (Paranthrene tabaniformis) in the first research paper []. While not the primary pheromone component, it was found to have a synergistic effect with (E2,Z13)-3,13-Octadecadien-1-ol in attracting male moths when combined with the major component, (3E,13Z)-3,13-Octadecadien-1-ol []. This suggests that a blend of these compounds is crucial for effective communication and mate attraction in this species.
Q2: How does the discovery of (3Z,13Z)-3,13-Octadecadien-1-ol contribute to our understanding of insect pheromone communication?
A2: This discovery highlights the complexity of insect pheromone systems. Even though (3Z,13Z)-3,13-Octadecadien-1-ol is a minor component, its presence in the pheromone blend significantly influences the behavioral response of male P. tabaniformis moths []. This emphasizes the importance of identifying and understanding the roles of even seemingly minor components in pheromone blends for developing effective pest management strategies like mating disruption or monitoring traps.
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